S-(4-Fluorophenyl)mercapturic Acid
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Overview
Description
2-Acetamido-3-(4-fluorophenyl)sulfanylpropanoic acid is a chemical compound known for its unique properties and applications in various scientific fields It is characterized by the presence of an acetamido group, a fluorophenyl group, and a sulfanylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3-(4-fluorophenyl)sulfanylpropanoic acid typically involves the reaction of 4-fluorothiophenol with N-acetylcysteine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-Acetamido-3-(4-fluorophenyl)sulfanylpropanoic acid .
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-3-(4-fluorophenyl)sulfanylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiols and other reduced derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
2-Acetamido-3-(4-fluorophenyl)sulfanylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Acetamido-3-(4-fluorophenyl)sulfanylpropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the fluorophenyl group enhances its binding affinity and specificity. The sulfanyl group can participate in redox reactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-cysteine: Similar structure but lacks the fluorophenyl group.
4-Fluorothiophenol: Contains the fluorophenyl group but lacks the acetamido and sulfanylpropanoic acid moieties.
S-(4-Fluorophenyl)mercapturic acid: Similar structure but with different functional groups.
Uniqueness
2-Acetamido-3-(4-fluorophenyl)sulfanylpropanoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-acetamido-3-(4-fluorophenyl)sulfanylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3S/c1-7(14)13-10(11(15)16)6-17-9-4-2-8(12)3-5-9/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFMNCSNACXBFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC1=CC=C(C=C1)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392466 |
Source
|
Record name | S-(4-Fluorophenyl)mercapturic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90392466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331-93-1 |
Source
|
Record name | S-(4-Fluorophenyl)mercapturic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90392466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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